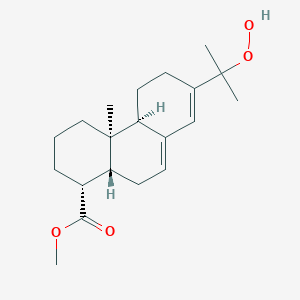

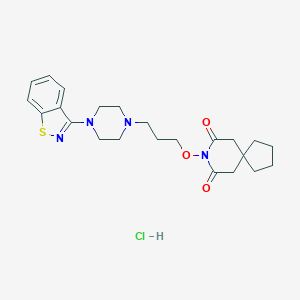

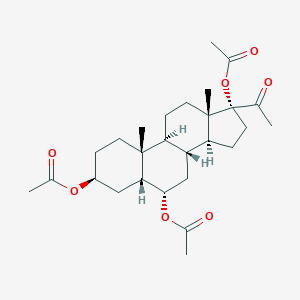

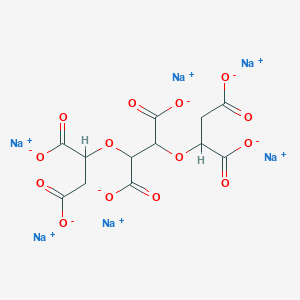

![molecular formula C29H42O11 B220651 3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one CAS No. 119459-76-6](/img/structure/B220651.png)

3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 159559 is a natural product found in Pergularia tomentosa with data available.

Applications De Recherche Scientifique

Non-iterative Asymmetric Synthesis

The complex molecule has been studied in the context of non-iterative asymmetric synthesis. Researchers Meilert, Pettit, and Vogel (2004) explored the conversion of 2,2'-methylenebis[furan] to various compounds with high stereo- and enantioselectivity. They discovered that under acidic methanolysis, certain derivatives of the molecule could yield single spiroketals with potential cytotoxicity toward cancer cell lines (Meilert, Pettit, & Vogel, 2004).

Cardiac Aglycone Studies

In another study, Zhang et al. (2012) isolated a compound structurally similar to the molecule from Periploca sepium Bunge, a traditional Chinese herbal medicine. This compound was studied for its conformational properties, which could have implications for its biological activity (Zhang et al., 2012).

Synthesis of Pentols and Asymmetric Synthesis

Gerber and Vogel (2001) investigated the synthesis of 8-oxabicyclo[3.2.1]octane derivatives from similar molecules. They focused on creating precursors for protected 2,6-anhydrohepturonic acid derivatives, which are important in constructing complex carbohydrates (Gerber & Vogel, 2001).

Catalytic Reduction of Biomass-Derived Furanic Compounds

Nakagawa, Tamura, and Tomishige (2013) studied the catalytic reduction of furanic compounds, which are structurally related to the molecule . Their research focused on the conversion of these compounds to useful chemicals in a biorefinery context (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis of Tetrahydropyran Derivatives

Turner and Vogel (1998) reported on the cycloaddition of 1,3-dibromo-2-oxyallyl cation to 2-(benzyloxymethyl)furan, leading to the synthesis of derivatives similar to the molecule of interest. These derivatives could be used in the synthesis of complex carbohydrates mimicking sialic acid glycosides (Turner & Vogel, 1998).

Synthesis Using Silicon-Containing Compounds

Fleming and Lawrence (1998) explored the synthesis of complex molecules using silicon-containing compounds, providing insights into the stereochemical control in organic synthesis. This research contributes to a better understanding of the molecular structure and potential reactivity of compounds like the one (Fleming & Lawrence, 1998).

Propriétés

Numéro CAS |

119459-76-6 |

|---|---|

Formule moléculaire |

C29H42O11 |

Poids moléculaire |

566.6 g/mol |

Nom IUPAC |

3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H42O11/c1-26-17(14-6-24(34)37-12-14)4-5-28(26,35)18-3-2-15-7-20-21(10-27(15,13-31)19(18)9-22(26)32)39-25-29(36,40-20)23(33)8-16(11-30)38-25/h6,15-23,25,30-33,35-36H,2-5,7-13H2,1H3/t15-,16-,17+,18+,19-,20-,21?,22+,23-,25-,26-,27+,28?,29-/m0/s1 |

Clé InChI |

PKXHXJCYJPHQNB-WKCCLVTPSA-N |

SMILES isomérique |

C[C@@]12[C@H](CCC1([C@@H]3CC[C@H]4C[C@H]5C(C[C@@]4([C@H]3C[C@H]2O)CO)O[C@H]6[C@@](O5)([C@H](C[C@H](O6)CO)O)O)O)C7=CC(=O)OC7 |

SMILES |

CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |

SMILES canonique |

CC12C(CCC1(C3CCC4CC5C(CC4(C3CC2O)CO)OC6C(O5)(C(CC(O6)CO)O)O)O)C7=CC(=O)OC7 |

Synonymes |

ghalakinoside |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

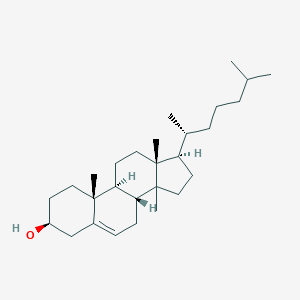

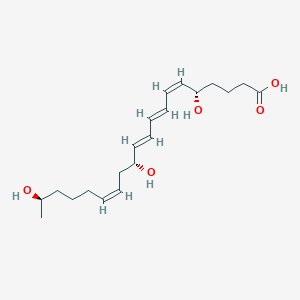

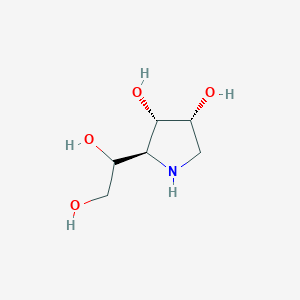

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B220646.png)